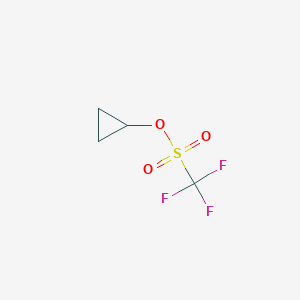

Cyclopropyl trifluoromethanesulfonate

Vue d'ensemble

Description

Cyclopropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H5F3O3S . It is used in research and development under the supervision of a technically qualified individual .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds has been developed by utilizing a single central bifunctional scaffold . The bifunctional cyclopropane (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate was designed to allow derivatization through the ester and sulfide functionalities to topologically varied compounds designed to fit in desirable chemical space for drug discovery .Molecular Structure Analysis

The molecular weight of Cyclopropyl trifluoromethanesulfonate is 190.14 g/mol . The InChI code is 1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 .Chemical Reactions Analysis

Cyclopropanes are important substructures in natural products and pharmaceuticals. The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .Applications De Recherche Scientifique

Chemistry

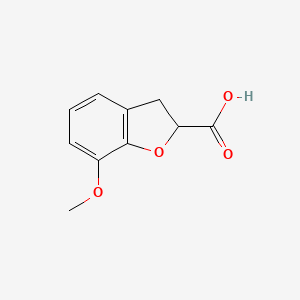

Cyclopropyl trifluoromethanesulfonate is used as an intermediate in the synthesis of several synthetic analogs of lignans . Lignans are a group of secondary metabolites found in plants, produced by oxidative dimerization of two phenylpropanoid units . They have a wide range of biological activities, including anti-tumor, anti-mitotic, and anti-viral activity, and they specifically inhibit certain enzymes .

Method of Application

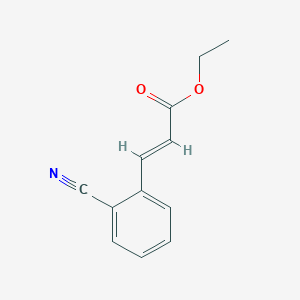

Ethyl cyanoacetate is used as a reagent for transforming alkenes to esters of three-membered cyclic systems. It has been used effectively in the synthesis of cyclopropane derivatives .

Results or Outcomes

The use of Cyclopropyl trifluoromethanesulfonate in the synthesis of lignan analogs has expanded the structural diversity of these compounds, which has potential implications for their biological activity .

Analytical Chemistry

Cyclopropyl trifluoromethanesulfonate can be analyzed using mixed-mode liquid chromatography .

Method of Application

In this method, all analytes, including trifluoromethanesulfonate, are adequately retained and separated .

Results or Outcomes

This method allows for the effective analysis of trifluoromethanesulfonate and other similar compounds .

Organic Synthesis

Cyclopropyl trifluoromethanesulfonate is used in the synthesis of cyclopropane derivatives .

Method of Application

An intramolecular coupling of two C-H bonds on gem-dialkyl groups is accessible using aryl bromide or triflate precursors and the 1,4-Pd shift mechanism .

Results or Outcomes

The use of pivalate as the base was found to be crucial to divert the mechanistic pathway toward the cyclopropane instead of the previously obtained benzocyclobutene product .

Catalyst in Organic Synthesis

Metal trifluoromethanesulfonate catalysts, or metal triflates, show advantages in their strong Lewis acidity and their increased tolerance for protic solvents and water .

Method of Application

Scandium triflate has been shown to catalyse Friedel-Crafts transformations in a number of applications .

Results or Outcomes

For example, it catalyses the intramolecular Friedel-Crafts acylation of substituted Meldrum’s acid, resulting in highly substituted indanones .

Synthesis of Highly Substituted Indanones

Cyclopropyl trifluoromethanesulfonate is used in the synthesis of highly substituted indanones .

Method of Application

Scandium triflate catalyses the intramolecular Friedel-Crafts acylation of substituted Meldrum’s acid, resulting in highly substituted indanones .

Results or Outcomes

The use of scandium triflate as a water-stable Lewis acid in organic synthesis was pioneered by Kobayashi in the early 1990s . Traditional Lewis acids, such as AlCl3, react rapidly with water and require strictly anhydrous conditions in synthetic organic reactions .

Synthesis of Tert-Butyl Ethers

Cyclopropyl trifluoromethanesulfonate is used in the synthesis of tert-butyl ethers .

Method of Application

An interesting and useful approach to the synthesis of tert-butyl ethers was reported in which the source of the tert-butyl group is di-tert-butylcarbonate .

Results or Outcomes

This method allows for the effective synthesis of tert-butyl ethers .

Orientations Futures

Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields. The modular installation of such bioisosteres remains challenging to synthetic chemists. Alkyl sulfinate reagents have been developed as radical precursors to prepare functionalized heterocycles with the desired alkyl bioisosteres . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

Propriétés

IUPAC Name |

cyclopropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPINOIDASKKAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539920 | |

| Record name | Cyclopropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl trifluoromethanesulfonate | |

CAS RN |

25354-42-1 | |

| Record name | Cyclopropyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopropyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

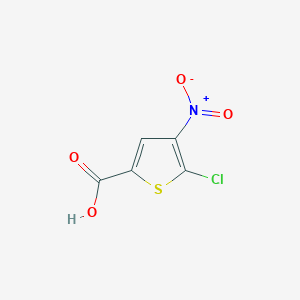

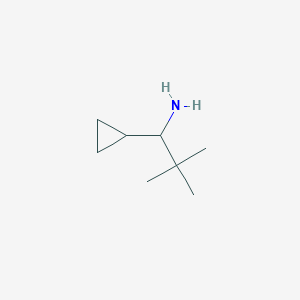

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)